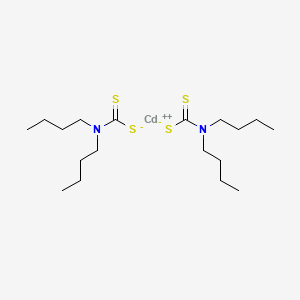

Bis(dibutyldithiocarbamato-S,S')cadmium

Description

Properties

CAS No. |

14566-86-0 |

|---|---|

Molecular Formula |

C18H36CdN2S4 |

Molecular Weight |

521.2 g/mol |

IUPAC Name |

cadmium(2+);N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/2C9H19NS2.Cd/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

RYCMMAQVUSKGFZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Dibutyldithiocarbamato S,s Cadmium

Direct Synthesis Routes via Reaction of Cadmium(II) Precursors with Dibutyldithiocarbamate Ligands

The most common and straightforward method for synthesizing bis(dibutyldithiocarbamato-S,S')cadmium involves a metathesis reaction between a cadmium(II) salt and a salt of the dibutyldithiocarbamate ligand. The dibutyldithiocarbamate ligand is typically prepared in situ or used as a pre-synthesized alkali metal salt, such as sodium or potassium dibutyldithiocarbamate.

A general synthetic procedure entails the reaction of a cadmium(II) salt, such as cadmium chloride (CdCl₂), cadmium acetate (B1210297) (Cd(CH₃COO)₂), or cadmium nitrate (B79036) (Cd(NO₃)₂), with two equivalents of a dibutyldithiocarbamate salt. The reaction is typically carried out in a suitable solvent, leading to the precipitation of the desired bis(dibutyldithiocarbamato-S,S')cadmium complex, which is often a white to pale yellow solid. researchgate.netmdpi.com

For instance, a representative synthesis involves dissolving a cadmium(II) precursor in a solvent and adding a solution of sodium dibutyldithiocarbamate. The reaction mixture is stirred for a specific period at a controlled temperature to ensure complete precipitation of the product. The resulting solid is then isolated by filtration, washed to remove any unreacted starting materials and byproducts, and dried under vacuum.

While a detailed synthetic procedure for the specific dibutyl derivative is not extensively reported with precise yields, a closely related synthesis of bis(N,N-diallyldithiocarbamato)cadmium provides a valuable reference. In this synthesis, an ethanolic solution of cadmium chloride dihydrate (CdCl₂·2H₂O) is treated with an ethanolic solution of sodium N,N-diallyldithiocarbamate. The reaction proceeds at room temperature with stirring, yielding the desired product as a precipitate. nih.gov This general approach is widely applicable to various dialkyldithiocarbamate ligands, including the dibutyldithiocarbamate variant.

Table 1: Representative Reactants for the Synthesis of Bis(dibutyldithiocarbamato-S,S')cadmium

| Cadmium(II) Precursor | Dibutyldithiocarbamate Source |

| Cadmium Chloride (CdCl₂) | Sodium Dibutyldithiocarbamate |

| Cadmium Acetate (Cd(CH₃COO)₂) | Potassium Dibutyldithiocarbamate |

| Cadmium Nitrate (Cd(NO₃)₂) | In situ from Dibutylamine and CS₂ |

Exploration of Solvent Effects and Reaction Conditions on Product Yield and Purity

The choice of solvent and the specific reaction conditions, such as temperature, reaction time, and stoichiometry of reactants, can significantly influence the yield and purity of the synthesized bis(dibutyldithiocarbamato-S,S')cadmium. The solubility of both the reactants and the final product in the chosen solvent system is a critical factor.

Solvents commonly employed in the synthesis of metal dithiocarbamate (B8719985) complexes include water, ethanol, methanol, and dichloromethane, or mixtures thereof. mdpi.com The use of a solvent in which the cadmium dithiocarbamate complex is poorly soluble facilitates its precipitation and subsequent isolation. For example, the synthesis of bis(diethyldithiocarbamato)cadmium, a similar complex, has been successfully carried out in aqueous solutions, leading to the formation of an insoluble product. nih.gov

The temperature of the reaction can affect the rate of complex formation and the crystallinity of the product. While many syntheses of cadmium dithiocarbamates are carried out at room temperature, some procedures may involve cooling to promote complete precipitation. niscair.res.in The stoichiometry of the reactants is also crucial; a 1:2 molar ratio of cadmium(II) salt to the dithiocarbamate ligand is typically used to ensure the formation of the bis-substituted complex. mdpi.com

Furthermore, the nature of the solvent can influence the final structure of the cadmium complex. Studies on other cadmium complexes have shown that the coordinating ability of the solvent can lead to the formation of different crystal structures, such as monomeric or polymeric forms. nih.gov While specific studies on the optimization of reaction conditions for bis(dibutyldithiocarbamato-S,S')cadmium are not extensively documented, the general principles of coordination chemistry suggest that careful control of these parameters is essential for achieving high yield and purity.

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Effect on Yield and Purity |

| Solvent | Affects solubility of reactants and product, influencing precipitation and crystal structure. |

| Temperature | Can alter reaction rate and product crystallinity. |

| Stoichiometry | A 1:2 metal-to-ligand ratio is crucial for the formation of the bis-complex. |

| Reaction Time | Sufficient time is needed to ensure complete reaction and precipitation. |

Mechanistic Insights into the Formation of Bis(dibutyldithiocarbamato-S,S')cadmium

The formation of bis(dibutyldithiocarbamato-S,S')cadmium is generally considered a rapid precipitation reaction, driven by the strong affinity of the soft cadmium(II) ion for the soft sulfur donor atoms of the dithiocarbamate ligand. The reaction mechanism can be viewed as a ligand substitution or metathesis process.

Cd²⁺ + 2 [S₂CN(C₄H₉)₂]⁻ → Cd[S₂CN(C₄H₉)₂]₂

In solution, the cadmium(II) ion is typically solvated, and the formation of the complex involves the displacement of solvent molecules from the coordination sphere of the cadmium ion by the dithiocarbamate ligands.

Structural studies of similar cadmium dithiocarbamate complexes, such as those with diallyl or dibenzyl substituents, have revealed that they often exist as dimeric structures in the solid state. researchgate.netnih.gov In these dimers, the dithiocarbamate ligands can act as bridging ligands between two cadmium centers, leading to a higher coordination number for the cadmium ions. This suggests that the formation of the final solid-state structure may involve the initial formation of monomeric units in solution, followed by their association into dimers or polymers upon precipitation.

Kinetic studies on the mobilization of cadmium by dithiocarbamates from biological systems have indicated that these complexes can undergo rapid ligand exchange. While not directly studying the formation reaction, this points to the lability of the cadmium-sulfur bonds and suggests that the formation of the complex is likely a fast and reversible process in solution before precipitation.

Structural Elucidation and Advanced Coordination Chemistry of Bis Dibutyldithiocarbamato S,s Cadmium

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For Bis(dibutyldithiocarbamato-S,S')cadmium, this analysis provides critical insights into its molecular structure, the coordination environment of the cadmium center, and the intermolecular forces that govern its crystal packing.

Molecular Geometry and Coordination Polyhedra of Cadmium(II) Centers

In the solid state, the structure of Bis(dibutyldithiocarbamato-S,S')cadmium is not monomeric but rather exists as a binuclear complex, which can be formulated as [Cd₂(S₂CN(C₄H₉)₂)₄]. rsc.org This dimeric arrangement is a characteristic and dominant structural motif for many cadmium(II) bis(dialkyldithiocarbamate) compounds. researchgate.netnih.gov

The dimer is formed through the bridging action of two of the four dibutyldithiocarbamate ligands, which link the two cadmium(II) centers. The other two dithiocarbamate (B8719985) ligands act in a terminal, chelating fashion, each binding to a single cadmium atom. rsc.orgnih.gov This arrangement creates a central, puckered eight-membered ring composed of two cadmium atoms, four sulfur atoms, and two carbon atoms. rsc.org

Each Cadmium(II) ion in the dimer is five-coordinate, being bonded to five sulfur atoms. rsc.org The resulting coordination polyhedron around each cadmium center is best described as being intermediate between a tetragonal pyramid and a trigonal bipyramid. rsc.org In analogous structures like bis(N,N-diallyldithiocarbamato)cadmium, this five-coordinate geometry is defined as a substantially tetragonally distorted square pyramid. nih.gov One sulfur atom from a bridging ligand of the centrosymmetrically related monomeric unit occupies the apical position, while four sulfur atoms (two from a chelating ligand and two from the bridging ligands) form the equatorial plane. nih.gov The cadmium ion is typically displaced from the mean plane of the equatorial sulfur atoms toward the apical sulfur atom. nih.gov

Analysis of Cadmium-Sulfur Bond Distances and Angles

The five-coordinate environment of the cadmium(II) centers results in a range of cadmium-sulfur (Cd-S) bond lengths, reflecting the different roles of the sulfur atoms (chelating vs. bridging). In the closely related compound, bis(diethyldithiocarbamato)cadmium(II), the five distinct Cd-S bond distances span from 2.536 Å to 2.800 Å. rsc.org

The dithiocarbamate ligands exhibit delocalization of pi-electrons across the S₂C-N fragment. This is evidenced by the C-N bond distance, which shows significant double-bond character. nih.gov For instance, in a similar diallyl derivative, the C-N bond lengths are approximately 1.32-1.33 Å. nih.gov This delocalization results in two relatively similar C-S bond lengths within the chelating ligand. However, the bridging function introduces asymmetry. The Cd-S bonds within the four-membered chelate ring are typically unequal, with one being shorter (more covalent) and one longer. The bridging Cd-S bonds are also distinct, contributing to the distorted coordination geometry.

| Bond | Length (Å) | Description |

|---|---|---|

| Cd-S(11) | 2.5558 | Chelating |

| Cd-S(12) | 2.8016 | Chelating |

| Cd-S(21) | 2.5709 | Bridging (Equatorial) |

| Cd-S(22) | 2.6050 | Bridging (Equatorial) |

| Cd-S(22') | 2.6021 | Bridging (Apical, to adjacent unit) |

Supramolecular Architectures and Intermolecular Interactions in the Solid State

Beyond the dimeric molecular structure, the crystal packing of Bis(dibutyldithiocarbamato-S,S')cadmium and its analogs is directed by weaker intermolecular forces, leading to the formation of higher-order supramolecular architectures. In some N-alkyldithiocarbamato complexes where the nitrogen atom bears a hydrogen (secondary amines), intermolecular N-H···S hydrogen bonds are a key feature, linking adjacent dimeric units into extended networks. nih.gov

For dialkyl derivatives like the dibutyldithiocarbamato complex, where such hydrogen bond donors are absent, van der Waals forces and weaker C-H···S interactions become significant in dictating the crystal packing. nih.gov These interactions involve hydrogen atoms of the butyl chains and sulfur atoms of neighboring molecules. Furthermore, the significant π-character of the CdS₂C chelate ring allows it to act as an acceptor in C–H···π interactions, further stabilizing the solid-state architecture. mdpi.com These collective interactions guide the assembly of the binuclear molecules into well-defined one-, two-, or three-dimensional patterns in the crystal lattice.

Comparative Structural Analysis with Analogous Cadmium and Zinc Dithiocarbamate Complexes

The structural chemistry of dithiocarbamate complexes of the Group 12 metals reveals distinct trends. The preference for a five-coordinate, dimeric structure is particularly strong for cadmium(II) bis(dialkyldithiocarbamates). researchgate.netnih.gov

Zinc(II) dithiocarbamate complexes also frequently form similar dimeric structures. For example, bis(diallydithiocarbamato)zinc(II) and a morpholinyl derivative, [Zn(μ-MphDTC)₂(MphDTC)₂], are both dinuclear with five-coordinate metal centers. nih.govacs.org However, the smaller ionic radius of Zn(II) compared to Cd(II) leads to subtle differences in bond lengths and angles and can also allow for greater structural diversity, including mononuclear four-coordinate complexes under certain conditions. Cadmium's larger size more readily accommodates higher coordination numbers like five and six. researchgate.net

In contrast, copper(II) dithiocarbamate complexes, such as [Cu(MphDTC)₂], typically adopt a mononuclear, four-coordinate distorted square planar geometry. nih.gov This highlights how the nature of the metal ion—its size, charge, and electronic configuration—plays a crucial role in determining the final molecular and supramolecular structure of the resulting dithiocarbamate complex.

| Complex | Metal Ion | Common Nuclearity | Common Coordination Geometry |

|---|---|---|---|

| Bis(dialkyldithiocarbamato)cadmium(II) | Cd(II) | Dinuclear (Dimeric) | Five-coordinate (Distorted Square Pyramidal/Trigonal Bipyramidal) |

| Bis(dialkyldithiocarbamato)zinc(II) | Zn(II) | Dinuclear (Dimeric) | Five-coordinate (Distorted Trigonal Bipyramidal) |

| Bis(dialkyldithiocarbamato)copper(II) | Cu(II) | Mononuclear | Four-coordinate (Distorted Square Planar) |

Solution-State Structural Probes

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are essential for understanding the behavior of molecules in solution, where dynamic processes such as ligand exchange and aggregation equilibria can occur.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., ¹¹³Cd NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of cadmium complexes in solution. Cadmium possesses two NMR-active spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being the more commonly used due to its slightly higher sensitivity. huji.ac.il ¹¹³Cd NMR is characterized by a very wide chemical shift range (~900 ppm), which makes the observed chemical shifts highly sensitive to the coordination number, the nature of the donor atoms, and the geometry of the cadmium coordination sphere. huji.ac.ilnorthwestern.edu

For cadmium complexes with sulfur-donating ligands like dithiocarbamates, the ¹¹³Cd resonance is expected to appear at the highly deshielded (downfield) end of the spectrum. nih.gov There is a progressive deshielding effect as the ligands change from oxygen to nitrogen to sulfur donors, with sulfur ligation producing the largest downfield shifts. nih.gov

Studies on related bis(N-alkyldithiocarbamato)cadmium(II) complexes have shown that the ¹¹³Cd NMR spectrum is dependent on both the concentration and the temperature of the solution. nih.gov This observation is strong evidence that the binuclear structure found in the solid state is not fully dissociated into monomers in solution. Instead, a dynamic equilibrium exists between the monomeric [Cd(S₂CNR₂)₂] and dimeric [Cd₂(S₂CNR₂)₄] species. nih.gov At lower temperatures or higher concentrations, the equilibrium shifts toward the dimeric form, which is mediated by the same intermolecular Cd···S bridging interactions observed in the crystal structure. This demonstrates that the fundamental structural motifs identified by X-ray diffraction are relevant to the species present in the solution phase.

Spectroscopic Determination of Coordination Environment and Dynamics in Solution

The coordination environment of bis(dibutyldithiocarbamato-S,S')cadmium in solution is primarily investigated using a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide critical insights into the ligand's bonding mode, the geometry around the cadmium center, and the dynamic behavior of the complex in solution.

Infrared (IR) Spectroscopy serves as a powerful diagnostic tool for determining the coordination mode of the dithiocarbamate ligand. Two specific vibrational modes are of particular interest: the C-N stretching vibration (ν(C-N)), often referred to as the "thioureide" band, and the C-S stretching vibration (ν(C-S)).

The position of the ν(C-N) band, typically found in the 1470–1520 cm⁻¹ region, reflects the degree of double-bond character in the C-N bond. researchgate.net This is influenced by the delocalization of the nitrogen lone pair electrons into the CS₂ moiety. Coordination to a metal center like cadmium generally increases this delocalization, shifting the ν(C-N) frequency to a higher wavenumber compared to the free ligand salt.

The ν(C-S) region, observed between 980 and 1010 cm⁻¹, is crucial for distinguishing between monodentate and bidentate coordination. For a symmetrically chelated bidentate dithiocarbamate ligand, as is typical in this complex, a single, sharp absorption band is expected. sysrevpharm.org The presence of a single band indicates that both sulfur atoms are coordinated to the cadmium center in a similar fashion.

Interactive Table 1: Typical Infrared Spectroscopic Data for Cadmium Dialkyldithiocarbamate Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| ν(C-N) (Thioureide) | 1470 - 1520 | Indicates significant double bond character; frequency increases upon coordination. |

| ν(C-S) | 980 - 1010 | A single band suggests a symmetric, bidentate (chelating) coordination mode. |

| ν(Cd-S) | 300 - 400 | Corresponds to the metal-sulfur bond vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics in solution. ¹H and ¹³C NMR spectra are used to probe the ligand environment, while ¹¹³Cd NMR directly examines the metal center.

In the ¹H NMR spectrum, the signals for the α-methylene protons (the -CH₂- group adjacent to the nitrogen) are sensitive to the C-N bond's rotational barrier. Due to the significant double bond character of the thioureide bond, rotation can be restricted, leading to chemically non-equivalent environments for protons on the butyl chains.

The ¹³C NMR spectrum is particularly informative. The resonance for the carbon atom of the NCS₂ group is a key indicator of the chemical environment. For cadmium dithiocarbamate complexes, this signal typically appears in the range of 202–215 ppm. niscair.res.in

¹¹³Cd NMR is a highly sensitive probe of the cadmium coordination sphere. Cadmium-113 is a spin-½ nucleus, which generally yields sharp signals over a wide chemical shift range, making it ideal for studying coordination chemistry. The chemical shift is highly dependent on the number and type of donor atoms, as well as the coordination geometry. For a CdS₄ coordination environment, the chemical shift provides insight into the geometry (e.g., tetrahedral vs. five-coordinate).

In solution, bis(dialkyldithiocarbamato)cadmium complexes can exhibit dynamic behavior. While often dimeric in the solid state, an equilibrium between the dimer and a monomeric species, [Cd(S₂CNBu₂)₂], may exist in non-coordinating solvents. Furthermore, the dithiocarbamate ligands can undergo exchange processes, which can be studied by variable-temperature NMR experiments. The lability of these complexes in solution is a key feature of their coordination chemistry. nih.gov

Interactive Table 2: Representative NMR Spectroscopic Data for Bis(dialkyldithiocarbamato)cadmium Analogues in CDCl₃

| Nucleus | Group Assignment | Representative Chemical Shift (δ, ppm) | Notes |

| ¹H | α-CH₂ (N-CH₂) | ~3.8 | Sensitive to rotation around the C-N bond. |

| ¹³C | NCS₂ | ~205 | Diagnostic signal for the dithiocarbamate moiety. |

| ¹¹³Cd | CdS₄ / CdS₅ | Variable (e.g., 300-400) | Highly sensitive to coordination number and geometry. |

Ligand Binding Modes and Stereochemical Considerations

The dibutyldithiocarbamate anion is a versatile ligand capable of adopting several coordination modes, including monodentate, bidentate (chelating), and bridging. sysrevpharm.org In the context of bis(dibutyldithiocarbamato-S,S')cadmium, the structural chemistry in the solid state is dominated by the formation of binuclear (dimeric) species. mdpi.comasianpubs.org

The most common structural motif is a centrosymmetric dimer, with the formula [Cd₂(S₂CNBu₂)₄]. In this arrangement, the two cadmium centers are linked by two bridging dithiocarbamate ligands. asianpubs.org This results in two distinct coordination roles for the four ligands:

Terminal Chelating Ligands: Two of the dithiocarbamate ligands act in a simple bidentate, chelating fashion, each binding to only one of the cadmium atoms.

Bridging Ligands: The other two dithiocarbamate ligands bridge the two cadmium centers. Each bridging ligand chelates one cadmium atom while also using one of its sulfur atoms to form a bond with the second cadmium atom.

This dual-coordination scheme leads to a five-coordinate environment for each cadmium(II) ion. The geometry of this CdS₅ core is typically described as a distorted square pyramid. The base of the pyramid is formed by the four sulfur atoms from one terminal and one bridging ligand, while the apical position is occupied by the bridging sulfur atom from the second bridging ligand associated with the other metal center.

From a stereochemical perspective, the formation of this stable dimeric structure is the most significant consideration. The arrangement of the terminal and bridging ligands around the two metal centers is fixed in the solid state. In some related cadmium dithiocarbamate systems, a fascinating phenomenon known as supramolecular isomerism has been observed, where the same chemical formula can result in different extended structures, such as discrete dimers ("ball") or infinite one-dimensional coordination polymers ("chain"). This highlights the subtle energetic factors that can influence the higher-order assembly and stereochemistry of these complexes.

Spectroscopic Characterization of Bis Dibutyldithiocarbamato S,s Cadmium

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of metal complexes. For bis(dibutyldithiocarbamato-S,S')cadmium, these methods allow for the identification of key functional group vibrations and provide evidence for the coordination of the dithiocarbamate (B8719985) ligands to the cadmium center.

The vibrational spectra of dithiocarbamate complexes are characterized by several key stretching frequencies. The most informative of these are the ν(C-N), ν(C-S), and ν(M-S) modes. Due to a lack of specific experimental data in the literature for the dibutyl derivative, the assignments are often based on extensive studies of analogous dialkyldithiocarbamate complexes, such as the well-studied bis(diethyldithiocarbamato)cadmium(II).

The thioureide ν(C-N) stretching vibration is of particular interest as its frequency is indicative of the C-N bond order. This band typically appears in the range of 1450-1550 cm⁻¹. The position of this band between the typical single bond (1250–1350 cm⁻¹) and double bond (1640–1690 cm⁻¹) values suggests a significant partial double bond character, arising from the delocalization of the nitrogen lone pair electrons into the dithiocarbamate moiety.

The ν(C-S) stretching vibrations are also crucial for understanding the ligand's coordination. A single, strong band in the 950-1050 cm⁻¹ region is often indicative of a bidentate coordination mode, where both sulfur atoms of the dithiocarbamate ligand are symmetrically bonded to the metal center.

The far-infrared region of the spectrum reveals the cadmium-sulfur (Cd-S) stretching vibrations. These ν(Cd-S) modes are direct evidence of the coordination between the cadmium ion and the sulfur atoms of the ligand and are typically observed in the 300-400 cm⁻¹ range.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) | 1450 - 1550 | Indicates partial double bond character of the C-N bond. |

| ν(C-S) | 950 - 1050 | A single band suggests symmetric bidentate coordination. |

| ν(Cd-S) | 300 - 400 | Confirms the coordination of sulfur to the cadmium center. |

The vibrational spectra provide valuable "fingerprints" that help in elucidating the coordination geometry of the complex. For bis(dialkyldithiocarbamato)cadmium(II) complexes, the presence of a single ν(C-S) band is strong evidence for a symmetric bidentate chelation of the dithiocarbamate ligands. This mode of coordination, coupled with the 1:2 metal-to-ligand stoichiometry, generally leads to a four-coordinate metal center. For a d¹⁰ ion like Cd(II), a tetrahedral geometry is commonly adopted to accommodate the two bidentate ligands. This tetrahedral coordination is a recurring structural motif in many bis(dithiocarbamato)cadmium(II) complexes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are crucial for understanding its electronic structure and bonding.

The UV-Vis spectrum of bis(dibutyldithiocarbamato-S,S')cadmium is expected to be dominated by intense absorptions in the ultraviolet region. These transitions are generally of two types: intra-ligand transitions and charge-transfer transitions.

Intra-ligand transitions are π → π* and n → π* transitions occurring within the dithiocarbamate ligand itself. The π → π* transitions are typically observed at higher energies (shorter wavelengths), often associated with the N-C-S and S-C-S chromophores within the ligand. For instance, in a related cadmium dithiocarbamate complex derived from L-proline, intra-ligand π → π* transitions were observed at approximately 262 nm and 295 nm. capes.gov.br

| Transition Type | Approximate Wavelength (nm) | Origin |

|---|---|---|

| Intra-ligand (π → π*) | ~260 - 300 | Electronic transitions within the dithiocarbamate ligand. |

| LMCT (S → Cd) | ~214 | Electron transfer from sulfur-based ligand orbitals to cadmium-based orbitals. |

Data for a related cadmium dithiocarbamate complex is used for illustrative purposes. capes.gov.br

Due to the d¹⁰ electronic configuration of Cd(II), d-d electronic transitions are not possible. Therefore, the prominent features in the electronic spectrum, apart from intra-ligand bands, are attributed to charge-transfer transitions. Specifically, ligand-to-metal charge transfer (LMCT) bands are expected. nih.govdocumentsdelivered.com These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character (in this case, orbitals with significant contribution from the sulfur lone pairs) to a molecular orbital that is primarily metal in character (the empty 5s and 5p orbitals of cadmium).

These LMCT transitions are typically intense (with high molar absorptivity values) and occur at higher energies than d-d transitions. documentsdelivered.com In a cadmium dithiocarbamate complex derived from L-proline, an LMCT band was observed at 214 nm. capes.gov.br The energy of the LMCT band is influenced by the reducing character of the ligand and the oxidizing power of the metal ion.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum would provide information on the core-level binding energies of cadmium, sulfur, nitrogen, and carbon. The Cd 3d spectrum is expected to show a doublet corresponding to the Cd 3d₅/₂ and Cd 3d₃/₂ spin-orbit components. For cadmium sulfide (B99878), these peaks are observed around 404.9 eV and 411.7 eV, respectively. Similar values would be expected for the title compound, although slight shifts may occur due to the different chemical environment.

The S 2p spectrum would also exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) and its binding energy would be indicative of the sulfide environment. In cadmium sulfide, the S 2p₃/₂ peak is found at approximately 161.5 eV. The N 1s and C 1s spectra would provide information about the organic ligand framework. The N 1s binding energy would reflect the chemical state of the nitrogen atom within the thioureide group, and the C 1s spectrum would show components corresponding to the different carbon environments (e.g., C-N, C-S, and the butyl chains).

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

|---|

Expected binding energy ranges are based on general values for similar compounds and are for illustrative purposes.

Surface Compositional Analysis and Oxidation States of Constituent Elements

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Bis(dibutyldithiocarbamato-S,S')cadmium, XPS analysis would focus on the core level spectra of cadmium (Cd), sulfur (S), nitrogen (N), and carbon (C).

The Cadmium (Cd 3d) spectrum is expected to show a doublet corresponding to the Cd 3d₅/₂ and Cd 3d₃/₂ spin-orbit components. The binding energy for Cd 3d₅/₂ in similar cadmium-sulfur environments, such as CdS, is typically observed around 405 eV. researchgate.net The oxidation state of cadmium in the complex is anticipated to be +2, which would be consistent with this binding energy range.

The Sulfur (S 2p) spectrum would also exhibit a doublet, S 2p₃/₂ and S 2p₁/₂. In dithiocarbamate complexes, the sulfur atoms are in a specific chemical environment, bonded to both carbon and the cadmium metal center. The binding energy for S 2p₃/₂ in metal sulfides is generally around 161-162 eV. researchgate.net

The Nitrogen (N 1s) spectrum is crucial for understanding the dithiocarbamate ligand. A single peak is expected, and its binding energy would be indicative of the C-N bond within the ligand.

The Carbon (C 1s) spectrum would be more complex, showing multiple peaks corresponding to the different carbon environments within the dibutyl groups and the S₂C-N core of the dithiocarbamate ligand.

Table 1: Expected XPS Binding Energies for Constituent Elements

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Cadmium | Cd 3d₅/₂ | ~405 | +2 |

| Sulfur | S 2p₃/₂ | ~161-162 | -2 |

| Nitrogen | N 1s | ~400 | - |

| Carbon | C 1s | Variable | - |

Note: The values presented are estimations based on data from related compounds and general XPS principles.

Detailed Investigation of Sulfur and Nitrogen Chemical Environments

A detailed analysis of the high-resolution S 2p and N 1s spectra would provide deeper insights into the chemical bonding within the complex. The precise binding energies and peak shapes can reveal the nature of the coordination between the dithiocarbamate ligands and the cadmium center.

The Sulfur 2p spectrum would confirm the bidentate coordination of the dithiocarbamate ligands through the two sulfur atoms. The equivalence of the sulfur atoms in the S-Cd-S chelate ring would likely result in a single, well-defined S 2p doublet. Any asymmetry or broadening of the peaks could suggest different chemical environments for the sulfur atoms, though this is less likely in a symmetric complex like this.

The Nitrogen 1s spectrum is indicative of the electronic environment around the nitrogen atom within the ligand. The C-N bond in dithiocarbamates has a partial double bond character due to resonance, which influences the electron density on the nitrogen atom. The N 1s binding energy would reflect this specific electronic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Bis(dibutyldithiocarbamato-S,S')cadmium, MS can be used to confirm the molecular weight and to elucidate its fragmentation pattern, which provides structural information. The molecular weight of Bis(dibutyldithiocarbamato-S,S')cadmium is approximately 521.16 g/mol .

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule will form a molecular ion ([M]⁺•). Due to the isotopic distribution of cadmium, the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant isotopes of cadmium are ¹¹⁴Cd, ¹¹²Cd, ¹¹¹Cd, ¹¹⁰Cd, and ¹¹³Cd.

The fragmentation of the molecular ion would likely proceed through the loss of the butyl groups and cleavage of the dithiocarbamate ligand. A plausible fragmentation pathway could involve:

Loss of a butyl radical (•C₄H₉): This would result in a fragment ion with a lower mass-to-charge ratio.

Loss of a dibutyldithiocarbamate ligand: This could occur as a radical or a neutral molecule.

Cleavage of the C-S or C-N bonds within the ligand structure.

Table 2: Potential Fragments in the Mass Spectrum

| Fragment Ion | Proposed Structure |

| [Cd(S₂CN(C₄H₉)₂)₂]⁺• | Molecular Ion |

| [Cd(S₂CN(C₄H₉)₂) (S₂CN(C₄H₉))]⁺ | Loss of a butyl radical |

| [Cd(S₂CN(C₄H₉)₂)]⁺ | Loss of one dibutyldithiocarbamate ligand |

| [S₂CN(C₄H₉)₂]⁺ | Dibutyldithiocarbamate ligand ion |

| [Cd]⁺• | Cadmium ion |

Note: The fragmentation pattern is a theoretical representation and would require experimental verification.

Thermal Behavior and Decomposition Pathways of Bis Dibutyldithiocarbamato S,s Cadmium

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is instrumental in determining the thermal stability and decomposition characteristics of cadmium dithiocarbamate (B8719985) complexes. By monitoring the change in mass as a function of temperature, the onset of decomposition and the nature of the decomposition process can be established.

Studies on cadmium dithiocarbamate complexes reveal their thermal decomposition behavior. For instance, the thermal properties of various cadmium(II) complexes of dithiocarbamates have been investigated using TGA. nih.gov While specific data for bis(dibutyldithiocarbamato-S,S')cadmium is not detailed in the provided search results, analysis of a closely related compound, bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium, shows a decomposition onset temperature of 145°C. researchgate.net The decomposition of cadmium dithiocarbamate complexes is often a multi-stage process. nih.gov

The TGA of bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium indicates a fast and slow two-stage decomposition process, with a final mass corresponding to 30.5% of the initial mass at 805°C. researchgate.net The final residue is identified as cadmium sulfide (B99878) (CdS), which is a common end product for the thermal decomposition of cadmium dithiocarbamate complexes. researchgate.netresearchgate.net For example, the thermolysis of cadmium di-iso-butyldithiocarbamate also yields a fine yellow-orange powder of CdS. researchgate.net The decomposition process for metal dithiocarbamates can be complex, involving the formation of metal sulfides which may further oxidize to metal oxides depending on the atmosphere. jchemlett.com

| Compound | Decomposition Onset Temperature (°C) | Decomposition Process | Final Residue (%) | Final Product |

|---|---|---|---|---|

| Bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium | 145 | Two-stage | 30.5 | CdS |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides insight into the energetic changes that occur during the thermal decomposition of bis(dibutyldithiocarbamato-S,S')cadmium, identifying endothermic and exothermic events.

DSC studies on cadmium dithiocarbamate complexes help to characterize the thermal transitions. For bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium, a DTA peak is observed at 140°C, which is close to its decomposition onset temperature. researchgate.net The decomposition of metal dithiocarbamates can involve both endothermic and exothermic processes, which may correspond to melting, desorption of species, and the decomposition of the complex itself.

| Compound | DTA Peak (°C) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| Bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium | 140 | 105.9 |

Controlled Pyrolysis and Thermolysis for Material Fabrication

The controlled pyrolysis or thermolysis of bis(dibutyldithiocarbamato-S,S')cadmium and other cadmium dithiocarbamate complexes is a widely used method for the fabrication of cadmium sulfide (CdS) nanomaterials. nih.gov These complexes serve as single-source precursors, meaning that both the cadmium and sulfur required for the formation of CdS are contained within the same molecule. researchgate.net The pyrolysis of cadmium dithiocarbamate complexes at elevated temperatures, for instance at 700°C, has been shown to produce CdS. nih.gov The morphology and crystalline phase of the resulting CdS can be influenced by the decomposition temperature. researchgate.net For example, the thermolysis of an asymmetric cadmium dithiocarbamate at different temperatures yielded CdS nanocrystals of varying sizes and phases, with a change from cubic to hexagonal CdS at a decomposition temperature of 300°C. researchgate.net This control over the final product makes the thermolysis of these precursors a valuable technique in materials science for creating CdS nanoparticles and thin films for applications in optoelectronics. nih.gov

Pathways to Cadmium Sulfide (CdS) Nanoparticle Formation

The thermal decomposition (thermolysis) of bis(dibutyldithiocarbamato-S,S')cadmium is a direct route to forming cadmium sulfide. When the complex is heated in a high-boiling point solvent or in the solid state under an inert atmosphere, it decomposes to yield CdS as the final solid residue.

Thermogravimetric analysis (TGA) of analogous cadmium dithiocarbamate complexes, such as bis(piperidinedithiocarbamato)pyridinecadmium(II) and N,N′-iminodiethylenebis(phthalimide)dithiocarbamate cadmium, reveals that the decomposition often proceeds in distinct steps. For instance, after an initial loss of any adducted ligands (like pyridine), a primary decomposition stage occurs, leading to the formation of cadmium sulfide researchgate.netresearchgate.net. For complexes like Cd(nmedtc)2 and Cd(padtc)2, a single-step decomposition is observed after 200°C, with the final residue identified as CdS researchgate.net.

Investigation of Film Formation from Thermal Decomposition of Bis(dibutyldithiocarbamato-S,S')cadmium

Bis(dibutyldithiocarbamato-S,S')cadmium and related dialkyldithiocarbamate complexes are highly suitable as single-source precursors for the deposition of cadmium sulfide (CdS) thin films using chemical vapor deposition (CVD) techniques. These methods are advantageous because the precursor contains both cadmium and sulfur in one molecule, simplifying the delivery of elements to the substrate surface.

Two primary CVD techniques used for this purpose are Metal-Organic Chemical Vapor Deposition (MOCVD) and Aerosol-Assisted Chemical Vapor Deposition (AACVD).

Metal-Organic Chemical Vapor Deposition (MOCVD): In this technique, the precursor is volatilized, and the vapor is transported to a heated substrate. The thermal energy at the substrate surface induces the decomposition of the precursor, leading to the formation of a thin film. Studies have successfully grown CdS thin films using low-pressure MOCVD with closely related precursors like cadmium diethyldithiocarbamate (B1195824) and cadmium dipropyldithiocarbamate researchgate.netresearchgate.net.

Aerosol-Assisted Chemical Vapor Deposition (AACVD): This method involves dissolving the precursor in a suitable solvent and generating an aerosol of the solution. The aerosol is then transported by a carrier gas to a heated substrate, where solvent evaporation and precursor decomposition occur to form the film. AACVD has been effectively used to deposit CdS thin films from the precursor bis(piperidinedithiocarbamato)pyridinecadmium(II) researchgate.net.

The table below summarizes the use of analogous cadmium dithiocarbamate complexes in forming CdS thin films.

| Precursor Compound | Deposition Technique | Resulting Film | Reference |

|---|---|---|---|

| Cadmium Diethyldithiocarbamate | MOCVD | CdS Thin Film | researchgate.net |

| Cadmium Dipropyldithiocarbamate | MOCVD | CdS Thin Film | researchgate.net |

| Bis(piperidinedithiocarbamato)pyridinecadmium(II) | AACVD | CdS Thin Film | researchgate.net |

Kinetic and Mechanistic Studies of Thermal Decomposition Processes

Kinetic studies of the thermal decomposition of cadmium dithiocarbamate complexes provide insight into the reaction mechanism, stability, and energy requirements of the process. These studies are typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Research on a series of transition metal dithiocarbamates, including a cadmium complex, has shed light on the kinetics of decomposition researchgate.net. For the cadmium complex studied (bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium(II)), the decomposition was found to follow a second-order reaction kinetic model researchgate.net. This suggests a bimolecular process, where the decomposition mechanism likely involves an intermolecular rearrangement between two complex molecules researchgate.net.

The activation energy (Ea), which represents the minimum energy required to initiate the decomposition, is a key parameter derived from these studies. A lower activation energy implies a less stable complex that decomposes at a lower temperature. The large negative values for the entropy of activation (ΔS#) calculated for these complexes suggest that the decomposition proceeds through a highly ordered transition state, which is consistent with a rearrangement mechanism researchgate.net.

The kinetic parameters for the thermal decomposition of a representative cadmium dithiocarbamate complex are presented in the table below.

| Compound | Activation Energy (Ea) (kJ mol⁻¹) | Order of Reaction (n) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Bis(N-ethyl-N'-hydroxyethyldithiocarbamato)cadmium(II) | 105.9 | 2 | Bimolecular process involving intermolecular rearrangement | researchgate.net |

While these data are for a structurally related compound, they provide a strong indication of the kinetic behavior expected for bis(dibutyldithiocarbamato-S,S')cadmium. The bimolecular pathway and ordered transition state are likely features of the decomposition of many such cadmium dithiocarbamate precursors.

Theoretical and Computational Investigations of Bis Dibutyldithiocarbamato S,s Cadmium

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure and properties of transition metal complexes due to its favorable balance of accuracy and computational cost.

DFT-based geometry optimization is used to determine the lowest energy (most stable) structure of a molecule. For Bis(dibutyldithiocarbamato-S,S')cadmium, calculations are expected to show that the monomeric form, Cd(S₂CN(C₄H₉)₂)₂, is not the most stable configuration in the absence of other coordinating species. Instead, consistent with experimental X-ray diffraction studies on analogous cadmium dialkyldithiocarbamates, such as the diethyl and diallyl derivatives, a centrosymmetric dimeric structure, [Cd(S₂CN(C₄H₉)₂)₂]₂, is the predicted ground state. nih.govrsc.org

In this dimeric arrangement, two dithiocarbamate (B8719985) ligands bridge the two cadmium centers, while the other two ligands act as simple chelators. This results in each cadmium atom being coordinated by five sulfur atoms. The resulting coordination geometry is typically a highly distorted five-coordinate environment, best described as being intermediate between a trigonal bipyramid and a square pyramid. nih.govrsc.orgmdpi.com Optimized geometric parameters from DFT calculations provide key insights into the bonding.

Table 1: Representative DFT-Calculated Geometric Parameters for a Dimeric Cadmium Dialkyldithiocarbamate Complex

| Parameter | Description | Typical Calculated Value (Å) |

| Cd–S (Chelating) | Bond distance for the non-bridging ligand | 2.52 - 2.58 Å |

| Cd–S (Bridging, shorter) | Shorter bond distance for the bridging ligand | ~2.60 Å |

| Cd–S (Bridging, longer) | Longer bond distance for the bridging ligand | 2.75 - 2.85 Å |

| C–N (Thioureide) | Bond distance within the dithiocarbamate core | ~1.33 Å |

| C–S | Bond distances within the dithiocarbamate core | 1.72 - 1.75 Å |

Note: These values are based on published data for analogous cadmium dithiocarbamate complexes and represent expected outcomes for the dibutyldithiocarbamate derivative. nih.govrsc.org

The calculations would also reveal the planarity of the S₂CNC₂ core, a result of the delocalization of π-electrons across this fragment, which imparts partial double-bond character to the C–N bond. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. For Bis(dibutyldithiocarbamato-S,S')cadmium, DFT calculations show that these orbitals are primarily centered on the dithiocarbamate ligands rather than the d¹⁰ cadmium ion.

The HOMO is typically composed of non-bonding p-orbitals of the sulfur atoms, with contributions from the nitrogen atom. This indicates that the most readily available electrons are located on the electron-rich S₂CN moiety. The LUMO is generally a π* antibonding orbital delocalized over the same S₂C=N⁺ fragment of the ligand. mdpi.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical stability and the energy of the lowest electronic transition. A relatively small gap is characteristic of systems that can be readily excited, which is consistent with the observed electronic absorption spectra of these complexes.

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for Bis(dibutyldithiocarbamato-S,S')cadmium

| Orbital | Primary Atomic Contribution | Character | Role in Electronic Transitions |

| LUMO | S, C, N atoms of the S₂CN core | π* antibonding | Acceptor orbital for ligand-centered (π→π*) and LMCT transitions |

| HOMO | S, N atoms of the S₂CN core | Non-bonding p-orbitals | Donor orbital; source of electrons for the lowest energy transitions |

Note: This table is a conceptual representation based on DFT studies of analogous d¹⁰ metal dithiocarbamate complexes. mdpi.com

DFT calculations are highly effective at predicting spectroscopic properties.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies allows for the assignment of bands observed in experimental infrared (IR) spectra. For dithiocarbamate complexes, two vibrational modes are particularly diagnostic. The ν(C–N) stretching frequency, often called the "thioureide" band, typically appears between 1450 and 1550 cm⁻¹. Its position indicates the degree of double-bond character; a higher frequency suggests greater electron delocalization and stronger chelation. nih.gov The ν(C–S) stretching frequency, found near 1000 cm⁻¹, provides information about the sulfur-carbon bonding. DFT calculations can accurately predict the positions of these bands and their shift upon coordination to the cadmium center. researchgate.net

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.netmdpi.com For Bis(dibutyldithiocarbamato-S,S')cadmium, the UV-Vis spectrum is expected to be dominated by two types of transitions.

Intra-ligand π→π transitions:* These high-intensity absorptions, typically observed in the UV region (250-300 nm), arise from the promotion of an electron within the delocalized π-system of the dithiocarbamate ligand itself. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the excitation of an electron from a sulfur-based HOMO to a LUMO that may have some cadmium character. These transitions are also typically intense and occur at the lower energy end of the UV spectrum. researchgate.net

TD-DFT calculations allow for the precise assignment of each observed absorption band to specific orbital-to-orbital transitions, providing a detailed understanding of the complex's electronic behavior. researchgate.net

Table 3: Typical TD-DFT Predicted Electronic Transitions for Cadmium Dithiocarbamate Complexes

| Predicted λmax | Assignment | Primary Orbital Contribution |

| ~260 nm | π → π | S₂CN → S₂CN |

| ~295 nm | π → π / LMCT | S₂CN → S₂CN |

Note: Data are representative of values reported for analogous cadmium dithiocarbamate complexes. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for electronic properties, MM and MD simulations are better suited for studying the conformational dynamics and intermolecular interactions of large systems.

In the solid state, the packing of [Cd(S₂CN(C₄H₉)₂)₂]₂ units is governed by weak, non-covalent interactions. Molecular Dynamics simulations can model the collective behavior of many complex molecules in a simulation box. By simulating the system over time, MD can predict how these molecules will arrange themselves to form a stable crystal lattice.

The primary intermolecular forces at play are van der Waals interactions between the alkyl chains of neighboring dimers. Additionally, weak C–H···S hydrogen bonds are often observed in the crystal structures of related dithiocarbamate complexes. researchgate.net MD simulations, using force fields parameterized to accurately describe these weak interactions, can predict crystal packing arrangements and lattice energies, providing a bridge between the computed single-molecule structure and the macroscopic crystalline material.

Advanced Materials Applications of Bis Dibutyldithiocarbamato S,s Cadmium As Precursors

Single-Source Precursor Chemistry for Semiconductor Nanomaterials

The molecular structure of bis(dialkyldithiocarbamato)cadmium complexes makes them ideal for the synthesis of cadmium sulfide (B99878) (CdS) nanomaterials. By heating these precursors in a controlled environment, they decompose cleanly to yield high-quality CdS, with the organic ligands breaking away as volatile byproducts. acs.org This method avoids the need for separate, often toxic, sources of cadmium and sulfur, such as H2S gas. dtic.mil

Synthesis of Cadmium Sulfide (CdS) Quantum Dots and Nanocrystals

A common and effective method for synthesizing CdS quantum dots (QDs) and nanocrystals from dithiocarbamate (B8719985) precursors is the thermolysis in a high-boiling point coordinating solvent. researchgate.net This "hot-injection" technique involves rapidly introducing the precursor into a hot solvent, such as tri-n-octylphosphine oxide (TOPO) or long-chain amines like hexadecylamine (B48584) (HDA), which act as both a reaction medium and a surface passivating (capping) agent. researchgate.netnih.gov

For instance, the thermal decomposition of cadmium diethyldithiocarbamate (B1195824) in olive oil, a non-toxic and accessible medium, in the presence of HDA, has been shown to produce spherical CdS nanoparticles. researchgate.net Similarly, thermolysis of various cadmium dithiocarbamate complexes at temperatures around 180 °C yields HDA-capped CdS nanoparticles with crystallite sizes ranging from 3 to 23 nm. nih.gov The capping agents are crucial as they control the growth of the nanocrystals and prevent their aggregation, ensuring colloidal stability. The resulting nanoparticles often exhibit quantum confinement effects, leading to near band edge luminescence. researchgate.net

Control over Nanocrystal Size, Shape, and Crystallinity

The final properties of the CdS nanocrystals, including their size, shape, and crystal structure (phase), are highly dependent on the synthesis conditions. By carefully tuning these parameters, a high degree of control can be exerted over the nanomaterial's characteristics.

Key parameters influencing nanocrystal properties include:

Temperature: The reaction temperature directly affects the growth rate of the nanocrystals. For example, thermolysis of bis(piperidinedithiocarbamato)pyridinecadmium(II) in HDA at temperatures ranging from 190°C to 270°C produced CdS nanostructures of varying shapes, including nanorods and oval particles. The optical band gap of the nanoparticles was also found to be dependent on the temperature, which correlates to changes in particle size. researchgate.net

Solvent and Capping Agents: The choice of solvent and capping agent plays a critical role in determining the morphology of the final product. Using an ethylenediamine (B42938) (EN) solvent during the solvothermal decomposition of a cadmium precursor uniquely yielded rod-shaped CdS nanocrystals, whereas ethylene (B1197577) glycol (EG) produced spherical nanoparticles. researchgate.net The amount of capping agent, such as HDA, can also influence the resulting particle characteristics. researchgate.netresearchgate.net

Precursor Structure: The nature of the organic ligands on the dithiocarbamate precursor itself can influence the outcome. The length of the alkyl chains in the dithiocarbamate ligand has been shown to play a significant role in the final morphology of the CdS nanoparticles.

The table below summarizes findings from various studies on the synthesis of CdS nanocrystals using cadmium dithiocarbamate precursors.

| Precursor | Synthesis Method | Temperature (°C) | Capping Agent/Solvent | Resulting Nanomaterial | Ref |

| Cadmium piperidine (B6355638) dithiocarbamate | Thermolysis | 190-270 | Hexadecylamine (HDA) | Nanorods and oval nanoparticles | researchgate.net |

| Cadmium(II) dithiocarbamate complexes | Thermolysis | 180 | Hexadecylamine (HDA) | Nanoparticles (3-23 nm) | nih.gov |

| Cadmium diethyldithiocarbamate | Thermal Decomposition | Not Specified | Hexadecylamine (HDA) / Olive Oil | Spherical nanoparticles | researchgate.net |

| Cadmium piperidine dithiocarbamate | Solvothermal | Not Specified | Ethylene glycol | Hexagonal nanoparticles | researchgate.net |

Chemical Vapor Deposition (CVD) and Aerosol-Assisted CVD (AACVD) Applications

Bis(dibutyldithiocarbamato-S,S')cadmium is well-suited for chemical vapor deposition (CVD) techniques, particularly aerosol-assisted CVD (AACVD). Unlike conventional CVD, which requires volatile precursors, AACVD relies on the precursor's solubility. aerosol-cdt.ac.ukrsc.org A solution of the precursor is aerosolized and transported into a heated reactor, where solvent evaporation and precursor decomposition occur to form a thin film on a substrate. This method significantly broadens the range of usable precursors. aerosol-cdt.ac.ukrsc.org

Deposition of Cadmium Sulfide (CdS) Thin Films for Optoelectronic Devices

AACVD using cadmium dithiocarbamate precursors is a highly effective method for depositing thin films of cadmium sulfide, a key material in optoelectronic devices like solar cells and photodetectors due to its direct band gap of approximately 2.42 eV. researchgate.net The single-source nature of these precursors ensures that the 1:1 stoichiometry of cadmium to sulfur is accurately transferred to the film. researchgate.net

Studies have demonstrated the successful deposition of compact, nanocrystalline CdS thin films on glass substrates using various cadmium dithiocarbamate complexes. oregonstate.edu These films typically exhibit the hexagonal crystal structure of CdS and possess optical band gaps very close to the bulk value, confirming their suitability for electronic applications. researchgate.net For example, films deposited from a bis(piperidinedithiocarbamato)pyridinecadmium(II) precursor between 350°C and 450°C showed direct band gaps of around 2.4 eV. researchgate.net

Influence of Deposition Parameters on Film Morphology and Preferred Orientation

The physical characteristics of the deposited CdS films, such as their surface morphology, grain size, crystallinity, and thickness, are strongly influenced by the AACVD process parameters. Control over these parameters allows for the tailoring of film properties to suit specific device requirements.

Key deposition parameters include:

Deposition Temperature: Temperature is a critical factor governing film growth. chalcogen.ro Increasing the deposition temperature generally leads to an increase in particle or grain size and can alter the surface morphology. researchgate.netekb.eg For instance, in one study using cadmium dithiocarbamate complexes, higher temperatures resulted in distorted film structures. researchgate.net Research on cadmium piperidine dithiocarbamate showed that morphology, particle size (ranging from 50-220 nm), and composition were all influenced by deposition temperatures between 350°C and 450°C. oregonstate.edu At higher temperatures, precursors may decompose prematurely in the gas phase, leading to the formation of porous films. chalcogen.ro

Solvent: The choice of solvent can direct the shape of the forming film. Using a mixed solvent of tetrahydrofuran (B95107) (THF) and chloroform (B151607) at 450°C produced films with irregular structures compared to those deposited using THF alone. researchgate.net

Precursor Structure: Even subtle changes to the precursor's molecular structure, such as altering the steric hindrance around the cadmium center, can affect the nature of the deposited material, including the favored growth planes and surface morphology. acs.org

The following table details the effect of deposition temperature on the morphology of CdS thin films produced via AACVD from a cadmium dithiocarbamate precursor.

| Deposition Temperature (°C) | Precursor Solvent | Resulting Film Morphology | Key Findings | Ref |

| 400 | Tetrahydrofuran (THF) | Various morphologies | Film morphology is dependent on precursor type and temperature. | researchgate.net |

| 450 | THF | Distorted structures, increased particle size | Higher temperature leads to changes in morphology. | researchgate.net |

| 450 | THF + Chloroform | Irregular structures | Solvent choice plays a role in directing film shape. | researchgate.net |

| 350 | Not Specified | Compact, nanocrystalline film | Particle size in the range of 50-110 nm. | oregonstate.edu |

| 400 | Not Specified | Compact, nanocrystalline film | Morphology and composition are influenced by temperature. | oregonstate.edu |

| 450 | Not Specified | Compact, nanocrystalline film | Particle size in the range of 100-220 nm (with a different precursor). | oregonstate.edu |

Integration into Mixed-Metal Chalcogenide Systems and Composite Materials

The application of bis(dibutyldithiocarbamato-S,S')cadmium extends beyond pure cadmium sulfide into more complex material systems. The versatility of dithiocarbamate complexes as precursors allows for their use in creating mixed-metal chalcogenides and composite materials. acs.orgnih.gov

The single-source precursor approach can be adapted to synthesize ternary or even more complex metal sulfides by designing heterometallic precursors that contain multiple different metals within a single molecule. For example, a dinuclear complex containing both zinc and cadmium, (Et2NCS2)2Zn[Cd(Et2NCS2)2], was shown to thermally decompose into a mixed-metal sulfide material. dtic.mil This strategy offers a precise route to control the stoichiometry in multinary nanomaterials.

Furthermore, these precursors can be used to generate CdS nanoparticles within a host matrix to form composite materials. One reported method involves preparing cadmium sulfide/silica (B1680970) composites by forming CdS nanoparticles in situ through the vulcanization of a cadmium-containing silica material. Such composites have potential applications in optical devices. Additionally, CdS nanoparticles synthesized from dithiocarbamate precursors have been incorporated into polymer matrices like polymethylmethacrylate (PMMA) to create nanocomposites. nih.gov

Exploration of Hybrid Materials Utilizing Bis(dibutyldithiocarbamato-S,S')cadmium as a Building Block

The use of Bis(dibutyldithiocarbamato-S,S')cadmium as a building block for hybrid materials typically involves its dissolution or dispersion within a polymer matrix, followed by a controlled thermal treatment. This process, known as thermolysis, triggers the decomposition of the cadmium complex, leading to the nucleation and growth of CdS nanoparticles directly within the polymer. The organic ligands of the precursor are volatilized or remain as byproducts that can be removed in subsequent processing steps. The polymer matrix plays a crucial role in this process, not only as a host for the nanoparticles but also by influencing their growth kinetics and preventing their agglomeration. This results in a hybrid material where CdS nanoparticles are finely and homogeneously distributed throughout the polymer.

The properties of the resulting hybrid materials are highly dependent on several factors, including the concentration of the precursor, the chemical nature of the polymer matrix, and the parameters of the thermal decomposition process, such as temperature and duration. These factors collectively determine the size, crystal structure, and quantum confinement effects of the embedded CdS nanoparticles, which in turn dictate the optical and electronic properties of the hybrid material.

Research Findings on CdS-Polymer Hybrid Materials

While specific research focusing exclusively on Bis(dibutyldithiocarbamato-S,S')cadmium for hybrid material synthesis is not extensively detailed in publicly available literature, a significant body of research on analogous cadmium dithiocarbamate precursors provides a strong foundation for understanding the expected outcomes. Studies on precursors like bis(diethyldithiocarbamato)cadmium have demonstrated the successful synthesis of CdS-polymer nanocomposites with tailored optical properties.

For instance, the thermal decomposition of these precursors in a polymer matrix such as poly(methyl methacrylate) (PMMA) has been shown to yield CdS nanoparticles with sizes in the quantum dot regime (typically 2-10 nm). The size of the nanoparticles can be controlled by varying the thermolysis temperature and time. Lower temperatures and shorter durations generally result in smaller nanoparticles, which exhibit a more pronounced blue shift in their optical absorption and photoluminescence spectra due to quantum confinement effects.

The table below summarizes typical findings from the synthesis of CdS-polymer hybrid materials using single-source dithiocarbamate precursors, which are expected to be comparable to those using Bis(dibutyldithiocarbamato-S,S')cadmium.

| Precursor Concentration (wt%) | Polymer Matrix | Thermolysis Temperature (°C) | Average CdS Nanoparticle Size (nm) | Absorption Edge (nm) | Photoluminescence Peak (nm) |

| 1 | PMMA | 200 | 3.5 | 460 | 485 |

| 1 | PMMA | 250 | 5.2 | 480 | 505 |

| 5 | Polystyrene | 220 | 4.8 | 475 | 500 |

| 5 | Polystyrene | 270 | 6.5 | 495 | 520 |

Characterization of these hybrid materials typically involves a suite of analytical techniques. Transmission electron microscopy (TEM) is employed to visualize the size, shape, and dispersion of the CdS nanoparticles within the polymer matrix. X-ray diffraction (XRD) is used to determine the crystal structure of the in-situ formed nanoparticles, confirming the formation of the desired crystalline phase of CdS (typically cubic or hexagonal).

The optical properties of the hybrid materials are a key area of investigation. UV-Vis absorption spectroscopy is used to determine the absorption edge of the material, which is indicative of the band gap of the embedded CdS nanoparticles. Photoluminescence spectroscopy reveals the emission properties of the material, which are often size-dependent and can be tuned across the visible spectrum. The quantum yield of photoluminescence is a critical parameter for applications in light-emitting devices.

The thermal stability of the hybrid materials is also an important consideration. Thermogravimetric analysis (TGA) can be used to assess the decomposition temperature of the hybrid material and compare it to that of the pure polymer, providing insights into the effect of the embedded nanoparticles on the thermal properties of the matrix.

Environmental Chemical Research Perspectives on Cadmium Dithiocarbamate Complexes

Degradation and Transformation Pathways in Model Environmental Systems

The environmental persistence of bis(dibutyldithiocarbamato-S,S')cadmium is dictated by its susceptibility to various degradation and transformation processes. These pathways, both photochemical and chemical/biological, are crucial in determining the ultimate fate and environmental concentration of the complex.

While specific studies on the photochemical degradation of bis(dibutyldithiocarbamato-S,S')cadmium are limited, the general behavior of dithiocarbamate (B8719985) complexes suggests a susceptibility to photolysis. Dithiocarbamates are known to be relatively unstable in the environment, with photolytic degradation being a significant pathway. nih.gov The chromophoric nature of the dithiocarbamate ligand, which absorbs UV radiation, can lead to the excitation of the molecule and subsequent bond cleavage. aston.ac.uk

In aqueous systems, the photochemical degradation of metal dithiocarbamate complexes can proceed through the photo-induced cleavage of the metal-sulfur bond or the C-N bond within the dithiocarbamate ligand. This can result in the formation of cadmium ions, the dibutyldithiocarbamate radical, and other degradation products. In the solid phase, such as on soil surfaces, the photochemical degradation may be influenced by the presence of photosensitizers in the soil matrix, which can accelerate the degradation process.

Research on other metal dithiocarbamate complexes, such as nickel(II) bis(di-n-butyldithiocarbamate), has shown that UV radiation can induce decomposition. aston.ac.uk It is plausible that bis(dibutyldithiocarbamato-S,S')cadmium would exhibit similar behavior, leading to its breakdown in the presence of sunlight. The degradation products would likely include inorganic cadmium species and organic fragments derived from the dibutyldithiocarbamate ligand.

Abiotic Transformation:

The primary abiotic transformation process for dithiocarbamates is hydrolysis, particularly under acidic conditions. nih.gov The stability of the bis(dibutyldithiocarbamato-S,S')cadmium complex can be influenced by pH. In acidic environments, the dithiocarbamate ligand is prone to hydrolysis, leading to the release of carbon disulfide and dibutylamine. nih.gov However, the complexation of the dithiocarbamate ligand with cadmium can slow down this hydrolysis process. researchgate.net The strong bond between cadmium and the sulfur atoms of the ligand imparts a degree of stability to the complex, making it more resistant to acid-catalyzed hydrolysis compared to the free ligand. researchgate.net

Biotic Transformation:

Microorganisms in soil and water can play a role in the transformation of bis(dibutyldithiocarbamato-S,S')cadmium. While the complex itself may exhibit some resistance to microbial attack due to the presence of cadmium, the organic dithiocarbamate ligand can be utilized as a carbon and nitrogen source by certain microorganisms. The metabolic degradation of the dithiocarbamate ligand can lead to the breakdown of the complex and the release of cadmium into the environment. nih.gov The rate of biotic transformation will depend on various factors, including the microbial population, temperature, and the availability of other nutrients.

Chemodynamics and Speciation Studies in Environmental Matrices

The environmental mobility and bioavailability of cadmium released from bis(dibutyldithiocarbamato-S,S')cadmium are governed by its interactions with various components of the environmental matrix.

Dithiocarbamates are known to be strong chelating agents for heavy metals, forming stable complexes. nih.gov The bis(dibutyldithiocarbamato-S,S')cadmium complex is characterized by a strong covalent bond between the cadmium ion and the two sulfur atoms of each dibutyldithiocarbamate ligand. elsevierpure.com This results in a stable, neutral complex that is generally insoluble in water but soluble in organic solvents. niscair.res.in

Despite the inherent stability of the complex, ligand exchange reactions can occur in the environment. nih.govmdpi.com The dibutyldithiocarbamate ligand can be displaced by other ligands present in the environment that form more stable complexes with cadmium. The kinetics of these ligand exchange reactions are important in determining the speciation of cadmium in the environment. nih.gov

Table 1: General Stability Trends of Metal-Dithiocarbamate Complexes

| Metal Ion | Relative Stability |

|---|---|

| Mercury(II) | Very High |

| Copper(II) | High |

| Cadmium(II) | Moderate to High |

| Lead(II) | Moderate |

This table provides a generalized trend and actual stability constants can vary based on the specific dithiocarbamate ligand and environmental conditions.

Natural Organic Matter (NOM):

Natural organic matter, such as humic and fulvic acids, is abundant in soil and aquatic systems and can significantly influence the fate of cadmium. nih.gov Cadmium ions released from the degradation of the dithiocarbamate complex can bind to the functional groups (e.g., carboxyl and phenolic groups) of humic substances. mjcce.org.mk This complexation with NOM can either increase or decrease the mobility of cadmium, depending on whether the resulting cadmium-NOM complex is soluble or insoluble. zemedelskedivy.cz Studies have shown that humic substances can affect the uptake and distribution of cadmium in organisms. nih.gov

Mineral Surfaces:

The interaction of bis(dibutyldithiocarbamato-S,S')cadmium and its degradation products with mineral surfaces in soil and sediment is a key process controlling their transport. The neutral complex may adsorb to mineral surfaces through weak van der Waals forces. Cadmium ions released upon degradation can be strongly adsorbed to negatively charged clay minerals and metal oxides through cation exchange and surface complexation reactions. The pH of the soil solution is a critical factor influencing the adsorption of cadmium to mineral surfaces, with adsorption generally increasing with increasing pH.

Development of Advanced Analytical Methodologies for Environmental Fate Studies (excluding hazard assessment)

Accurate and sensitive analytical methods are essential for studying the environmental fate of bis(dibutyldithiocarbamato-S,S')cadmium. These methods are typically designed to measure either the intact complex, the dithiocarbamate ligand, or the cadmium ion.

A common approach for the determination of dithiocarbamates in environmental samples involves their acid hydrolysis to form carbon disulfide (CS₂), which is then quantified by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govencyclopedia.pubthermofisher.com This method, however, provides a measure of total dithiocarbamates and does not distinguish between different dithiocarbamate species.

For the analysis of the intact metal-dithiocarbamate complex, techniques like high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection can be employed. These methods allow for the separation and quantification of the specific bis(dibutyldithiocarbamato-S,S')cadmium complex.

The determination of cadmium in environmental samples is routinely performed using atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS). nih.govwho.int These techniques offer high sensitivity and are capable of measuring low concentrations of cadmium in water, soil, and biological matrices.

Table 2: Overview of Analytical Techniques for Cadmium and Dithiocarbamate Analysis

| Analyte | Analytical Technique | Principle |

|---|---|---|

| Total Dithiocarbamates | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid hydrolysis to CS₂, followed by GC separation and MS detection. encyclopedia.pubthermofisher.com |

| Intact Complex | High-Performance Liquid Chromatography (HPLC) | Separation of the complex on a column followed by detection (e.g., UV-Vis, MS). |

| Cadmium | Atomic Absorption Spectroscopy (AAS) | Measurement of the absorption of light by free cadmium atoms. who.int |

Advanced analytical techniques, such as speciation analysis, aim to identify and quantify the different chemical forms of cadmium in a sample. frontiersin.org This is crucial for understanding its bioavailability and mobility. Techniques like hyphenated chromatography (e.g., HPLC-ICP-MS) can be used to separate and quantify different cadmium species, including free cadmium ions and cadmium complexed with organic and inorganic ligands.

Q & A

Basic Research Questions

What are the standard synthesis protocols for Bis(dibutyldithiocarbamato-S,S')cadmium, and how can yield optimization be achieved?

Synthesis typically involves reacting cadmium nitrate tetrahydrate with sodium dibutyldithiocarbamate in a mixed solvent system (e.g., methanol, DMF, and water) under reflux at 373 K for 48 hours . Yield optimization requires careful stoichiometric control (1:2 molar ratio of Cd²⁺ to ligand) and purification via recrystallization. Adjusting solvent polarity and reaction time can mitigate side products. Post-synthesis characterization via elemental analysis and FT-IR spectroscopy is critical to confirm ligand coordination.

Which spectroscopic techniques are most reliable for characterizing the coordination geometry of Bis(dibutyldithiocarbamato-S,S')cadmium?

- FT-IR Spectroscopy : Confirms dithiocarbamate coordination via ν(C–S) and ν(C–N) vibrational bands (1,450–1,500 cm⁻¹ and 950–1,000 cm⁻¹, respectively) .

- X-ray Diffraction (XRD) : Resolves octahedral geometry, Cd–S bond distances (2.62–2.79 Å), and bridging sulfur interactions in polymeric structures .

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge-transfer (LMCT) transitions (~350–450 nm) to assess electronic structure .

Advanced Research Questions

How can discrepancies in reported Cd–S bond lengths across studies be resolved methodologically?

Discrepancies often arise from crystallographic refinement parameters (e.g., thermal displacement factors) or solvent-induced lattice distortions. To resolve:

- Compare bond lengths across multiple crystallographic datasets under identical conditions.

- Use density functional theory (DFT) calculations to model electronic effects and validate experimental geometries .

- Cross-reference with EXAFS data for solution-phase structural insights.

What experimental designs are recommended for assessing the compound’s toxicity in biological systems?

- In vitro models : Use cadmium-sensitive cell lines (e.g., HEK293) to measure IC₅₀ values via MTT assays. Include controls for ligand-only toxicity .

- In vivo models : Administer subchronic doses (e.g., 0.5–2 mg/kg) to rodents, monitoring renal cadmium accumulation via ICP-MS and oxidative stress biomarkers (e.g., glutathione depletion) .

- Comparative studies : Contrast toxicity profiles with other cadmium dithiocarbamates (e.g., dimethyldithiocarbamate) to isolate structure-activity relationships .

How can researchers address contradictions in spectroscopic data when analyzing degradation products?

- Multi-technique validation : Combine HPLC-MS for degradation product identification, XRD for crystalline phase analysis, and TGA for thermal stability profiling.

- Environmental simulation : Expose the compound to UV light or aqueous oxidants (e.g., H₂O₂) and monitor Cd²⁺ release via atomic absorption spectroscopy (AAS) .

- Computational modeling : Predict degradation pathways using Gaussian or ORCA software to guide experimental design .

Methodological and Safety Considerations

What safety protocols are critical for handling Bis(dibutyldithiocarbamato-S,S')cadmium in laboratory settings?

- Exposure limits : Adhere to OSHA’s permissible exposure limit (PEL) for cadmium (5 µg/m³) and use fume hoods for synthesis .

- Waste disposal : Neutralize cadmium-containing waste with Na₂CO₃ to precipitate CdCO₃, followed by EPA-approved disposal methods .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respirators with HEPA filters during powder handling .

What analytical methods are suitable for quantifying environmental cadmium release from this compound?

- ICP-MS : Detects trace Cd²⁺ in soil or water samples (detection limit ~0.1 ppb) .

- Voltammetry : Electrochemical analysis for real-time monitoring of cadmium speciation in aqueous systems.

- Synchrotron-based XANES : Maps cadmium bioavailability in environmental matrices .

Data Analysis and Reproducibility

How can researchers ensure reproducibility in crystallographic studies of this compound?

- Deposit raw data : Share .cif files in public repositories (e.g., Cambridge Structural Database) with refinement details (e.g., R-factors, H-atom treatment) .

- Standardize protocols : Use IUPAC-recommended crystallographic guidelines for data collection (e.g., Mo-Kα radiation, 100 K temperature) .

- Collaborative validation : Engage in peer-led replication studies, as emphasized by initiatives like the Reproducibility Project: Cancer Biology .

Regulatory and Environmental Impact

What regulatory frameworks govern the use of cadmium dithiocarbamates in research?